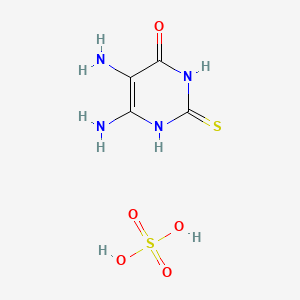

4,5-Diamino-2-thiouracil sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,5-Diamino-2-thiouracil sulfate is a chemical compound with the molecular formula C4H8N4O5S2 and a molecular weight of 256.26 g/mol It is a derivative of thiouracil, a class of compounds known for their biological and chemical significance

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-diamino-2-thiouracil sulfate typically involves the reaction of thiourea with a suitable amine under controlled conditions. One common method involves the reaction of thiourea with 4,5-diaminouracil in the presence of a sulfur source, such as sulfuric acid, to yield the desired product . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound in its sulfate form .

Análisis De Reacciones Químicas

Types of Reactions

4,5-Diamino-2-thiouracil sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: The amino groups in the compound can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

4,5-Diamino-2-thiouracil sulfate has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 4,5-diamino-2-thiouracil sulfate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can affect various biochemical pathways, leading to therapeutic effects such as the reduction of thyroid hormone production in the case of antithyroid applications .

Comparación Con Compuestos Similares

Similar Compounds

2-Thiouracil: A thiouracil derivative with similar biological activities.

4-Thiouracil: Another thiouracil derivative with distinct chemical properties.

2,4-Dithiouracil: A compound with two sulfur atoms in the uracil ring, offering unique reactivity.

Uniqueness

4,5-Diamino-2-thiouracil sulfate is unique due to the presence of both amino and thiol groups, which confer distinct chemical reactivity and biological activity. Its dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Actividad Biológica

4,5-Diamino-2-thiouracil sulfate (CAS No. 117043-67-1) is a thiouracil derivative that has garnered attention for its diverse biological activities. This compound is primarily recognized for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in the treatment of thyroid disorders. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic implications, and relevant research findings.

This compound is synthesized through the reaction of thiourea with 4,5-diaminouracil in the presence of a sulfur source, typically sulfuric acid. This compound features both amino and thiol groups, contributing to its unique reactivity and biological activity. The presence of these functional groups allows it to participate in various chemical reactions such as oxidation, reduction, and substitution.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This inhibition prevents substrate binding and subsequent catalytic activity, which can lead to therapeutic effects in various conditions:

- Enzyme Inhibition : The compound has been shown to inhibit thyroid peroxidase, an enzyme critical in thyroid hormone synthesis. This property makes it a candidate for treating hyperthyroidism.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although further research is needed to clarify its efficacy against specific pathogens .

Biological Activity Data

The following table summarizes key biological activities reported for this compound:

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Thyroid Function Studies : Research has indicated that this compound effectively reduces thyroid hormone levels in animal models of hyperthyroidism. A study demonstrated a significant decrease in serum thyroxine (T4) levels upon administration of the compound.

- Antimicrobial Investigations : In vitro studies have shown that this compound exhibits inhibitory effects against certain bacterial strains. One study reported a notable reduction in bacterial growth when exposed to varying concentrations of the compound .

- Enzyme Kinetics : Detailed kinetic studies revealed that the compound acts as a competitive inhibitor of thyroid peroxidase. The inhibition constant (Ki) was determined through enzyme assays, providing insights into its potency as an inhibitor.

Propiedades

IUPAC Name |

5,6-diamino-2-sulfanylidene-1H-pyrimidin-4-one;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4OS.H2O4S/c5-1-2(6)7-4(10)8-3(1)9;1-5(2,3)4/h5H2,(H4,6,7,8,9,10);(H2,1,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEJJDGZBPWILC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=S)NC1=O)N)N.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.